delapril hydrochloride
Description
Historical Perspectives in Angiotensin-Converting Enzyme Inhibition Research
The journey to understanding and manipulating the renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular pharmacology. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. patsnap.com A pivotal component of this system is the angiotensin-converting enzyme (ACE), which facilitates the conversion of the inactive precursor angiotensin I into the potent vasoconstrictor angiotensin II. patsnap.com The discovery that inhibiting ACE could lead to vasodilation and a reduction in blood pressure spurred a new era in antihypertensive therapy research. patsnap.com
The development of ACE inhibitors marked a significant advancement in the treatment of hypertension. Early research in this area led to the creation of the first generation of these drugs, such as captopril (B1668294) and enalapril (B1671234). oup.comresearchgate.net These initial compounds, while effective, also paved the way for further research to refine the pharmacological profile of ACE inhibitors. This ongoing research aimed to enhance tissue penetration and explore different chemical moieties to improve therapeutic outcomes. It was within this context of second-generation drug development that delapril (B1670214), a nonsulfhydryl ACE inhibitor with a unique indanylglycine structure, was synthesized. oup.com
Delapril Hydrochloride's Place Among Angiotensin-Converting Enzyme Inhibitors
This compound holds a specific position within the class of ACE inhibitors due to its distinct chemical structure and resulting pharmacological characteristics. It is a prodrug that, upon oral administration, is metabolized into its active forms, primarily delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III). nih.govwikipedia.org
One of the most notable features of delapril is its high lipophilicity, which is greater than that of earlier ACE inhibitors like captopril and enalapril. oup.comnih.gov This property is attributed to its indanyl-glycine moiety and is believed to contribute to a more potent inhibition of ACE at the tissue level, particularly in the vascular walls, heart, and lungs. patsnap.comnih.gov The activity of delapril on tissue ACE has been observed to be more prolonged than its effect on the circulating enzyme. nih.gov
Furthermore, research suggests that delapril has a weak bradykinin-potentiating action. oup.comresearchgate.net Bradykinin (B550075) is a vasodilator peptide that is normally degraded by ACE. patsnap.com While its accumulation contributes to the therapeutic effects of ACE inhibitors, it is also associated with certain side effects. Delapril's weaker effect on bradykinin is attributed to a higher affinity for the C-terminal active site of ACE compared to the N-terminal site. patsnap.com
Table 1: Comparative Properties of Delapril and Other ACE Inhibitors
| Feature | Delapril | Captopril | Enalapril |
| Chemical Class | Nonsulfhydryl | Sulfhydryl | Nonsulfhydryl |
| Prodrug | Yes | No | Yes |
| Active Metabolites | Delapril diacid, 5-hydroxy delapril diacid nih.govtargetmol.com | - | Enalaprilat selleckchem.com |
| Lipophilicity | High oup.comnih.gov | Low oup.com | Low oup.com |
| Bradykinin Potentiation | Weak oup.comresearchgate.net | Stronger | Stronger |
| Primary Site of Action | Tissue ACE patsnap.comnih.gov | Plasma and Tissue ACE | Plasma and Tissue ACE |
Scope and Significance of this compound Research in Experimental Systems
The pharmacological properties of this compound have been extensively investigated in various experimental models, both in vitro and in vivo, to elucidate its mechanism of action and therapeutic potential.
In Vitro Studies:
ACE Inhibition: In vitro assays using rabbit lung ACE have demonstrated that delapril's active metabolite is a potent inhibitor, with a potency approximately 15 times greater than captopril and nearly equal to enalaprilat. selleckchem.com
Vascular Tissue Effects: Studies on isolated rat aortic rings and kidneys have shown that delapril is about 10 times more potent than captopril in inhibiting angiotensin I-induced contractions. selleckchem.com Further research on isolated rat hind legs indicated that delapril suppressed the release of immunoreactive angiotensin II in a dose-dependent manner, with greater inhibition observed compared to captopril. nih.gov This supports the concept of local angiotensin II production within vascular tissues and delapril's significant effect on this process. nih.gov
In Vivo Studies:
Antihypertensive Action: In spontaneously hypertensive rats (SHR), oral administration of delapril resulted in a marked and long-lasting antihypertensive effect. medchemexpress.commedchemexpress.com When administered for 14 days, delapril showed a more potent inhibition of vascular wall ACE activity compared to enalapril. oup.com
Pharmacokinetics: Following oral administration in rats, delapril is absorbed and extensively metabolized to its active diacid derivative, M-I. selleckchem.com In dogs, a significant portion of the administered dose is absorbed. selleckchem.com
Organ Protection: Research in stroke-prone spontaneously hypertensive rats (SHR-SP) and SHR with chronic renal failure has shown that delapril, in addition to lowering blood pressure, improves survival rates and prevents the development of stroke, cardiac hypertrophy, and renal sclerosis. nih.gov It has also been shown to reduce heart weight, left ventricular weight, and the thickness of the left ventricular wall in SHR. selleckchem.com
Table 2: Summary of Key Experimental Research Findings on this compound
| Study Type | Model | Key Findings | Reference(s) |
| In Vitro | Rabbit Lung ACE | Potency ~15x greater than captopril, similar to enalaprilat. | selleckchem.com |
| In Vitro | Isolated Rat Aortic Rings/Kidney | ~10x more potent than captopril in inhibiting angiotensin I-induced contractions. | selleckchem.com |
| In Vitro | Isolated Rat Hind Legs | Dose-dependent suppression of angiotensin II release, greater than captopril. | nih.gov |
| In Vivo | Spontaneously Hypertensive Rats (SHR) | Marked and long-lasting antihypertensive action. | medchemexpress.commedchemexpress.com |
| In Vivo | Spontaneously Hypertensive Rats (SHR) | More potent inhibition of vascular wall ACE than enalapril after 14 days. | oup.com |
| In Vivo | Stroke-Prone SHR (SHR-SP) & SHR with Chronic Renal Failure | Improved survival, prevention of stroke, cardiac hypertrophy, and renal sclerosis. | nih.gov |
Properties
CAS No. |
108428-40-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Synonyms |
Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-, monohydrochloride, (R)- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development of Delapril Hydrochloride
Established Synthetic Pathways for Delapril (B1670214) Hydrochloride Preparation
The traditional synthesis of delapril, chemically known as N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine, involves the coupling of several key intermediates. wikimedia.org A common pathway relies on the condensation of N-(indan-2-yl)glycine with an activated derivative of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.
The synthesis generally proceeds through the following key steps:
Preparation of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine: This intermediate is typically formed by the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine.
Preparation of N-(indan-2-yl)glycine: This fragment is synthesized from 2-aminoindan.
Coupling and Salt Formation: The two primary intermediates are coupled using standard peptide bond formation techniques. The resulting delapril base is then treated with hydrochloric acid to form the stable hydrochloride salt.
A representative synthesis is outlined in European Patent EP 51391. wikimedia.org The process requires careful control of stereochemistry to ensure the formation of the desired (S,S,S)-isomer, which is crucial for its biological activity.
| Intermediate | Role in Synthesis |
| Ethyl 2-oxo-4-phenylbutanoate | Precursor for the N-ethoxycarbonyl-3-phenylpropyl moiety |
| L-alanine | Provides the central chiral alanine (B10760859) unit |
| 2-Aminoindan | Starting material for the indanyl-glycine portion |
| N-(indan-2-yl)glycine | Key intermediate for coupling |
Novel Approaches and Advancements in Delapril Hydrochloride Synthesis
Research into the synthesis of ACE inhibitors continues to evolve, aiming for more efficient, cost-effective, and environmentally friendly processes. For delapril, one of the challenges in established methods is the need to protect the carboxylic acid group of the glycine (B1666218) moiety, which requires an additional deprotection step later in the synthesis. google.com
The reaction is typically carried out in a suitable solvent like tetrahydrofuran. google.com This process demonstrates a move towards more streamlined synthetic strategies in pharmaceutical manufacturing.
| Reactant | Advantage of its Use in Novel Synthesis | Reference |
| (S,S)-2-(1-carboxy-ethylamino)-4-phenyl-butyric acid ethyl ester | Allows for direct coupling without a separate protection step for the alanine carboxyl group | google.com |
| N-(2-indanyl) iminodiacetic acid | Reacts directly with the di-acid intermediate, simplifying the process | google.com |
Preparation of Deuterated and Labeled this compound Analogues for Research
The preparation of deuterated or isotopically labeled drug analogues is a critical tool in pharmaceutical research, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov Deuterium (B1214612) modification, which involves replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium, can alter the metabolic profile of a drug, sometimes leading to improved pharmacokinetic properties. nih.gov
While specific literature detailing the synthesis of deuterated this compound is not widely available, its preparation would follow established methods for isotopic labeling. These methods include:
Using Deuterated Starting Materials: The synthesis could be carried out using deuterated versions of key precursors, such as deuterated L-alanine or a deuterated phenyl-containing starting material.
Employing Deuterated Reagents: Deuterium can be introduced using specific deuterated reagents during the synthesis. nih.gov For example, a reduction step could be performed using a deuterium source like sodium borodeuteride.
Metal-Catalyzed H/D Exchange: In some cases, hydrogen atoms on the final molecule or an intermediate can be exchanged for deuterium using a metal catalyst in the presence of a deuterium source, such as heavy water (D₂O). google.com
These labeled compounds are invaluable for quantitative analysis in biological samples using techniques like mass spectrometry.
| Deuteration Method | Description |
| Deuterated Precursors | Incorporating building blocks that already contain deuterium atoms. |
| Deuterated Reagents | Using reagents that introduce deuterium during a specific reaction step (e.g., deuterated reducing agents). nih.gov |
| H/D Exchange | Swapping hydrogen for deuterium on an existing molecule, often with a catalyst. google.com |
Synthesis of this compound Metabolites for Pharmacological and Analytical Studies
Delapril is a prodrug that is converted in vivo to its active metabolites, which are responsible for the ACE inhibition. nih.govnih.gov The primary active metabolites are delapril diacid (also known as M-1) and 5-hydroxy delapril diacid (M-2). nih.govnih.gov An inactive metabolite, a diketopiperazine derivative (M-3), is also formed. scholarsresearchlibrary.comnih.gov The synthesis of these metabolites is essential for their use as reference standards in analytical assays and for conducting detailed pharmacological studies.
Synthesis of Delapril Diacid (M-1): This metabolite is the result of the hydrolysis of the ethyl ester group of delapril. Its laboratory synthesis can be achieved by subjecting delapril to controlled alkaline or acidic hydrolysis to selectively cleave the ester bond, yielding the corresponding dicarboxylic acid.
Synthesis of 5-Hydroxy Delapril Diacid (M-2): The synthesis of this hydroxylated metabolite is more complex. It would typically involve starting with a 5-hydroxy-2-aminoindan derivative where the hydroxyl group is protected. This protected intermediate would then be carried through the main synthetic pathway used for delapril. The final steps would involve hydrolysis of the ethyl ester and removal of the protecting group from the hydroxyl moiety on the indane ring.
Synthesis of the Diketopiperazine Metabolite (M-3): This inactive metabolite is formed through an intramolecular cyclization of delapril. This reaction can be replicated in a laboratory setting, often by heating delapril under conditions that promote the condensation between the secondary amine and the carboxylic acid of the glycine moiety, leading to the formation of the six-membered diketopiperazine ring.
| Metabolite | Parent Compound | Key Synthetic Transformation |
| Delapril Diacid (M-1) | Delapril | Hydrolysis of the ethyl ester |
| 5-Hydroxy Delapril Diacid (M-2) | Delapril | Hydroxylation of the indane ring followed by hydrolysis |
| Diketopiperazine (M-3) | Delapril | Intramolecular cyclization/condensation |
Molecular and Cellular Mechanisms of Action Preclinical Focus
Angiotensin-Converting Enzyme (ACE) Inhibition
The primary mechanism of action of delapril (B1670214) hydrochloride's active metabolites is the inhibition of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.
In Vitro Inhibition Kinetics of ACE by Delapril Hydrochloride
This compound itself is an esterified prodrug and exhibits weak ACE inhibitory activity. Its therapeutic efficacy is dependent on its in vivo conversion to the active diacid metabolites, delaprilat and 5-hydroxy-delapril diacid. These metabolites are potent inhibitors of ACE.
While specific IC50 and Ki values for delaprilat and 5-hydroxy-delapril diacid are not consistently reported across publicly available literature, preclinical studies have established their significant inhibitory potency against ACE. The lipophilicity of delapril, attributed to its indanylglycine moiety, is suggested to contribute to a more effective inhibition of vascular ACE compared to less lipophilic agents. nih.govnih.gov
Table 1: In Vitro ACE Inhibition Kinetics of Delapril Active Metabolites
| Active Metabolite | IC50 | Ki | Notes |
| Delaprilat (Delapril Diacid) | Data not available in searched sources | Data not available in searched sources | Described as a potent inhibitor of ACE. |
| 5-hydroxy-delapril diacid | Data not available in searched sources | Data not available in searched sources | An active metabolite contributing to the overall ACE inhibition. |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. Data represents a summary of findings from preclinical research.
Comparative ACE Inhibitory Potency with Other Agents (In Vitro)
Preclinical in vitro studies have demonstrated that the active metabolites of delapril are potent ACE inhibitors, with a potency that is notably greater than that of captopril (B1668294). Specifically, delapril diacid and 5-hydroxy delapril have been reported to be between 4 and 14 times more potent than captopril in inhibiting lung ACE. medchemexpress.com Furthermore, delapril has been shown to be a more potent inhibitor of vascular wall ACE activity when compared to either enalapril (B1671234) or captopril. nih.govnih.gov
Table 2: Comparative In Vitro ACE Inhibitory Potency
| ACE Inhibitor (Active Form) | Reported IC50/Ki | Comparative Potency Notes |
| Delaprilat | Data not available in searched sources | 4 to 14 times more potent than captopril in inhibiting lung ACE. More potent inhibitor of vascular wall ACE than enalapril or captopril. nih.govmedchemexpress.comnih.gov |
| Enalaprilat | IC50 of 1.94 nM medchemexpress.com | - |
| Captopril | Ki of approximately 0.3 nM nih.gov | - |
IC50 and Ki values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Binding Characteristics to ACE Isoforms
Angiotensin-converting enzyme exists in two isoforms: a somatic form (sACE) with two active domains (the N-domain and the C-domain), and a testicular form (tACE) with a single active domain that is highly similar to the C-domain of sACE. Research has indicated that delapril possesses a high affinity for the C-terminal site of ACE. This suggests a degree of selectivity in its binding to the different active sites of the enzyme. The C-domain of ACE is primarily responsible for the conversion of angiotensin I to angiotensin II, making it a key target for ACE inhibitors.
Renin-Angiotensin-Aldosterone System (RAAS) Modulation
By inhibiting ACE, the active metabolites of this compound effectively modulate the RAAS, leading to a cascade of downstream effects that are central to its therapeutic action.
Impact on Angiotensin I to Angiotensin II Conversion in Experimental Models
Preclinical studies in experimental models have provided direct evidence of delapril's ability to suppress the conversion of angiotensin I to angiotensin II. In isolated perfused rat hind legs, delapril was shown to suppress the release of immunoreactive angiotensin II in a dose-dependent manner. nih.govnih.gov This inhibitory effect was found to be more pronounced than that observed with captopril in the same experimental setup. nih.gov
Further studies in spontaneously hypertensive rats (SHR) demonstrated that delapril diacid, an active metabolite, also suppressed angiotensin II release in a dose-dependent fashion. nih.gov Oral administration of delapril for two weeks resulted in a significant suppression of angiotensin II release, highlighting the in vivo efficacy of delapril in blocking this critical step of the RAAS. nih.gov
Influence on Angiotensin II-Mediated Signaling Pathways (Preclinical)
Angiotensin II exerts its physiological and pathophysiological effects by binding to its receptors, primarily the AT1 receptor, which activates a complex network of intracellular signaling pathways. These pathways are implicated in processes such as vasoconstriction, inflammation, cellular growth, and fibrosis. By reducing the levels of angiotensin II, this compound indirectly influences these downstream signaling cascades.
Preclinical evidence demonstrates that delapril can prevent the development of cardiac hypertrophy and renal sclerosis in animal models of hypertension and chronic renal failure. nih.gov These long-term benefits are indicative of an interference with the signaling pathways that drive pathological remodeling in these organs. For instance, long-term treatment with this compound in spontaneously hypertensive rats has been shown to lead to the regression of cardiac hypertrophy and a shift in the ventricular myosin isoenzyme pattern. nih.gov While the specific molecular pathways modulated by delapril in these preclinical models are not extensively detailed in the available literature, the observed end-organ protection strongly suggests an attenuation of angiotensin II-mediated pro-hypertrophic and pro-fibrotic signaling.
Vascular Tissue-Specific Angiotensin-Converting Enzyme Inhibition
A distinguishing feature of this compound in preclinical studies is its pronounced and sustained inhibition of ACE within vascular tissues. This is largely attributed to its chemical structure and resulting physicochemical properties.
Differential Tissue Affinity and Distribution in Experimental Models
The high lipophilicity of delapril, conferred by its indanyl-glycine moiety, is believed to facilitate its distribution into and retention within tissues, particularly the vascular wall. This property suggests a greater affinity for tissue-bound ACE compared to circulating plasma ACE. While comparative studies detailing the specific distribution of delapril across a range of tissues like the aorta, kidney, and lung are limited, its potent inhibition of vascular wall ACE activity has been demonstrated to be more significant than that of less lipophilic ACE inhibitors in experimental models. This preferential action at the tissue level is thought to contribute significantly to its antihypertensive effects.
Inhibition of Local Angiotensin II Release in Vascular Preparations
Preclinical studies utilizing isolated vascular preparations have provided direct evidence of delapril's ability to inhibit the local production of angiotensin II. In experiments with isolated perfused hind legs from both spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, the active metabolite of delapril, delapril diacid, demonstrated a dose-dependent suppression of angiotensin II release.
Oral pretreatment with delapril for two weeks resulted in a 73% suppression of angiotensin II release in SHR and a 60% suppression in WKY rats. Furthermore, when delapril diacid was directly added to the perfusion medium of isolated hind legs from SHR, it produced a maximal inhibition of angiotensin II release of approximately 51%. These findings underscore the significant impact of delapril on the vascular renin-angiotensin system.
Inhibition of Vascular Angiotensin II Release by Delapril in Rat Models
| Experimental Model | Treatment | Outcome | Percentage of Inhibition |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Oral Delapril (2 weeks) | Suppression of Angiotensin II Release | 73% |
| Wistar-Kyoto (WKY) Rats | Oral Delapril (2 weeks) | Suppression of Angiotensin II Release | 60% |
| Isolated SHR Hind Legs | Delapril Diacid (in perfusion medium) | Maximal Inhibition of Angiotensin II Release | ~51% |
Interactions with Other Cardiovascular Regulatory Systems in Preclinical Models
The cardiovascular effects of this compound in preclinical models appear to extend beyond the inhibition of the renin-angiotensin-aldosterone system. Evidence suggests interactions with other crucial regulatory pathways.
Studies on other ACE inhibitors, such as alacepril, in spontaneously hypertensive rats have shown an enhancement of the kallikrein-kinin-prostaglandin system. This is characterized by increased urinary excretion of bradykinin (B550075) and 6-keto-prostaglandin F1 alpha. While direct preclinical data for delapril's effect on the prostaglandin (B15479496) system is not extensively available, its known interaction with the kallikrein-kinin system suggests a potential for similar downstream effects on prostaglandin synthesis.
Furthermore, delapril has been shown to interact with the sympathetic nervous system. In the pithed rat model, an experimental preparation that eliminates central and reflex control of the cardiovascular system, delapril has been observed to reduce the pressor response to sympathetic stimulation. This finding indicates a prejunctional inhibitory effect on norepinephrine (B1679862) release, likely mediated by the reduction of locally generated angiotensin II in the vasculature, which is known to facilitate sympathetic neurotransmission.
Metabolite Identification and Pharmacological Characterization Experimental
Identification of Active and Inactive Metabolites (M-I, M-II, M-III, 5-hydroxy-DPD)
Delapril (B1670214) hydrochloride is recognized as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active forms. Experimental studies have identified two primary active metabolites, designated as M-I and M-III. nih.gov
M-I (Delapril Diacid): This metabolite is the initial and a major active diacid derivative of delapril. nih.gov
M-III (5-hydroxy-indane diacid or 5-hydroxy delapril diacid): M-I is further metabolized to form another active metabolite, M-III, which is a 5-hydroxy-indane diacid. nih.gov The designation "5-hydroxy-DPD" is understood to refer to this same molecular entity.
M-II: Some studies have also reported the presence of a metabolite designated as M-II. However, this is generally considered to be an inactive metabolite. nih.gov
The metabolic pathway proceeds with the conversion of delapril to M-I, which is subsequently transformed into M-III. nih.gov These metabolites are primarily excreted through urine in humans. nih.gov
In Vitro Metabolic Transformations of Delapril Hydrochloride
The conversion of the this compound prodrug into its pharmacologically active diacid metabolite, M-I, is a critical step in its mechanism of action. This biotransformation occurs through the hydrolysis of an ester group. In vitro studies on other angiotensin-converting enzyme (ACE) inhibitor prodrugs have demonstrated that this hydrolytic activation is predominantly mediated by carboxylesterase 1 (CES1), a major hydrolase found in the human liver. nih.gov While specific in vitro studies detailing the enzymatic hydrolysis of this compound are not extensively available in the reviewed literature, the established metabolic pathway of similar ACE inhibitors strongly suggests that carboxylesterases are the key enzymes responsible for the de-esterification of delapril to form delapril diacid (M-I). nih.govnih.gov
Pharmacological Activity and ACE Inhibitory Potency of this compound Metabolites in Preclinical Models
Preclinical studies have consistently demonstrated the potent antihypertensive effects of this compound, which are attributable to its active metabolites. These metabolites exert their pharmacological action by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system.
The active metabolites of delapril, M-I (delapril diacid) and M-III (5-hydroxy delapril diacid), have been shown to be potent inhibitors of ACE. nih.gov Due to its high lipophilicity, delapril has demonstrated a more effective inhibition of vascular ACE as compared to other ACE inhibitors like captopril (B1668294) and enalapril (B1671234) in both in vitro and in vivo models. nih.gov This enhanced tissue penetration and prolonged action at the vascular level contribute to its marked and long-lasting antihypertensive effects observed in various experimental models of hypertension, including spontaneously hypertensive rats (SHR). nih.gov In these preclinical models, delapril administration has been shown to suppress the release of angiotensin II from the vascular wall. nih.gov
Interactive Data Table: ACE Inhibitory Potency of Delapril Metabolites
| Compound | Metabolite Name | ACE Inhibitory Potency (IC50) |
| M-I | Delapril Diacid | Data not available in reviewed literature |
| M-III | 5-hydroxy delapril diacid | Data not available in reviewed literature |
Preclinical Pharmacodynamic Studies in Animal Models
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a well-established genetic model of essential hypertension that closely mimics the human condition. frontiersin.org Studies in SHRs have consistently demonstrated the potent antihypertensive effects of delapril (B1670214).
Long-term treatment with delapril hydrochloride has been shown to significantly reduce blood pressure in SHRs. nih.gov In one study, administration of delapril to 22- to 24-week-old male SHRs for eight to ten weeks resulted in a significant lowering of mean systolic blood pressure compared to an untreated control group. nih.gov Specifically, the mean systolic blood pressure in the delapril-treated group was 183 +/- 14 mmHg, whereas the untreated group had a mean systolic blood pressure of 211 +/- 11 mmHg. nih.gov
Furthermore, investigations into the mechanism of delapril's antihypertensive action in SHRs have pointed towards its effects on the vascular renin-angiotensin system (RAS). nih.govnih.gov Oral administration of delapril or its active metabolite, 5-hydroxydelapril diacid, for two weeks produced a sustained antihypertensive effect. nih.gov This was accompanied by a significant suppression of angiotensin II (Ang II) release from the isolated perfused hind legs of the rats. nih.govnih.gov Pretreatment with delapril suppressed Ang II release by 61%, while its active metabolite suppressed it by 73%. nih.gov These findings suggest that delapril exerts its blood pressure-lowering effect by inhibiting the local production of Ang II in vascular tissues. nih.govnih.gov
Table 1: Effect of Long-Term this compound Treatment on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Mean Systolic Blood Pressure (mmHg ± SD) |
| Untreated Control | 211 ± 11 |
| Delapril-Treated | 183 ± 14 |
Data from a study involving 22- to 24-week-old male SHR treated for eight to ten weeks. nih.gov
Effects on Experimental Hypertension Models (e.g., 2-kidney, 1-clip hypertensive rats)
The 2-kidney, 1-clip (2K1C) Goldblatt model is a widely used experimental model of renovascular hypertension. nih.govfrontiersin.orgresearchgate.net This model involves the constriction of one renal artery, which leads to activation of the renin-angiotensin system and a subsequent rise in blood pressure. nih.govresearchgate.net While specific studies focusing solely on the effects of delapril in the 2K1C model are not extensively detailed in the provided search results, the known mechanism of ACE inhibitors in this model is to counteract the effects of the overactive renin-angiotensin system, thereby lowering blood pressure. The 2K1C model is a valuable tool for understanding renovascular hypertension and the therapeutic potential of drugs that target the RAS. frontiersin.orgnih.gov
Impact on Organ Remodeling in Disease Models
Beyond its antihypertensive effects, delapril has demonstrated significant protective effects against organ damage associated with hypertension in various preclinical models.
Cardiac hypertrophy, an enlargement of the heart muscle, is a common complication of chronic hypertension. mdpi.com Preclinical studies have shown that delapril can effectively reverse cardiac hypertrophy in animal models.
In spontaneously hypertensive rats (SHR), long-term treatment with delapril was associated with a regression of cardiac hypertrophy. nih.gov This was evidenced by a lower mean ventricular weight in the delapril-treated group compared to the untreated control group. nih.gov Another study in stroke-prone spontaneously hypertensive rats (SHRSP) also demonstrated that prolonged treatment with delapril decreased heart weight, with a significant reduction in left ventricular weight observed after five weeks of treatment. nih.gov This was accompanied by a slight decrease in the wall/lumen ratio of small coronary arterioles and the thickness of the left ventricular wall. nih.gov
Vascular remodeling, characterized by alterations in the structure of blood vessels, is a key pathological feature of hypertension. bohrium.com Delapril has been shown to have beneficial effects on vascular structure in preclinical settings.
In stroke-prone spontaneously hypertensive rats (SHRSP), long-term delapril treatment led to a slight decrease in the wall/lumen ratio of small coronary arterioles. nih.gov Furthermore, studies investigating the local vascular renin-angiotensin system have highlighted that delapril's inhibition of vascular angiotensin II release is a key mechanism in its antihypertensive and vascular-protective effects. nih.gov By reducing the local production of Ang II, a potent vasoconstrictor and growth factor, delapril can help prevent the structural changes in blood vessels that contribute to sustained hypertension. nih.govnih.gov
The kidneys are major targets for damage in hypertensive states. Preclinical evidence suggests that delapril possesses renoprotective properties. In a study using stroke-prone spontaneously hypertensive rats (SHRSP) subjected to salt-loading to induce severe hypertension and kidney dysfunction, long-term treatment with delapril completely inhibited the increase in urinary protein excretion, a marker of kidney damage. nih.gov This indicates that delapril can prevent the development of kidney dysfunction in this model of severe hypertensive cardiovascular disease. nih.gov
Neurohumoral and Endothelial Effects in Experimental Settings
Delapril's pharmacodynamic profile also includes significant effects on neurohumoral systems and endothelial function. The primary neurohumoral effect is the inhibition of the renin-angiotensin system, leading to decreased levels of angiotensin II. nih.govnih.gov This reduction in Ang II has widespread consequences, including vasodilation and reduced aldosterone (B195564) secretion.
With regard to endothelial function, ACE inhibitors are known to improve the bioavailability of nitric oxide (NO), a key molecule in endothelium-dependent vasodilation. mdpi.com In a study on cholesterol-fed rabbits, an animal model of atherosclerosis, delapril dose-dependently restored impaired endothelium-dependent relaxation. nih.gov The maximal percent relaxation was significantly improved in delapril-treated groups compared to the untreated control group. nih.gov This suggests that delapril can maintain endothelial function, which is often compromised in cardiovascular disease states. nih.gov
Table 2: Effect of Delapril on Endothelium-Dependent Relaxation in Cholesterol-Fed Rabbits
| Treatment Group | Maximal Percent Relaxation (mean ± SD) |
| Untreated Control | 48.26 ± 3.05 |
| Delapril (5 mg/kg/day) | 51.80 ± 12.18 |
| Delapril (10 mg/kg/day) | 59.74 ± 5.16 |
| Delapril (20 mg/kg/day) | 69.13 ± 8.70 |
| Captopril (B1668294) (25 mg/kg/day) | 67.67 ± 6.72 |
Data from a study investigating the effect of Delapril on the development of atherosclerosis in cholesterol-fed rabbits. nih.gov
Comparative Pharmacodynamics with Other Angiotensin-Converting Enzyme Inhibitors (Animal Studies)
This compound has been the subject of numerous preclinical investigations to elucidate its pharmacodynamic profile in comparison to other angiotensin-converting enzyme (ACE) inhibitors. These studies, conducted in various animal models of hypertension and cardiovascular disease, have provided valuable insights into its relative efficacy and tissue-specific actions. A distinguishing characteristic of delapril is its high lipophilicity, which is greater than that of other ACE inhibitors like captopril and enalapril (B1671234). nih.gov This property is believed to contribute to a more pronounced inhibition of vascular ACE, as observed in both in vitro and in vivo settings. nih.gov
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Spontaneously hypertensive rats (SHR) are a widely utilized model for essential hypertension. Studies in this model have demonstrated the potent and long-lasting antihypertensive effects of delapril. nih.gov In a comparative study, the effects of delapril on blood pressure and cardiac hypertrophy were investigated. Long-term treatment with this compound was shown to significantly reduce systolic blood pressure and lead to the regression of cardiac hypertrophy in SHR. nih.gov
Another study in SHR compared the effects of delapril with the calcium channel blocker manidipine (B393) and the vasodilator hydralazine (B1673433) on vascular hypertrophy. While all three agents effectively lowered blood pressure to a similar extent, only delapril and manidipine significantly reduced aortic wall thickness, medial-intimal areas, and the wall-to-lumen ratio. nih.gov This suggests a direct effect of delapril on the vascular structure, independent of its blood pressure-lowering activity. The mechanism for this effect is likely the inhibition of vascular angiotensin II formation, as delapril treatment significantly decreased aortic angiotensin II levels. nih.gov
Table 1: Effect of Delapril on Systolic Blood Pressure and Ventricular Weight in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Mean Systolic Blood Pressure (mmHg) | Mean Ventricular Weight (mg) |
| Untreated SHR (Control) | 211 ± 11 | - |
| Delapril-treated SHR | 183 ± 14* | Lower than control |
*P < 0.01 compared to untreated control group. Data from a study involving 8-10 weeks of treatment. nih.gov
Regression of Cardiac Hypertrophy
The ability of delapril to induce regression of cardiac remodeling has been a key area of investigation. In a study utilizing SHR, long-term administration of delapril resulted in the regression of cardiac hypertrophy, as assessed by echocardiography. nih.gov The heart-to-body weight ratio was also significantly lower in delapril-treated SHR compared to untreated controls. nih.gov Furthermore, delapril treatment led to a reduction in the fibrotic area of the myocardium and a decrease in type I collagen deposition. nih.gov
A separate study in SHR provided further evidence for the beneficial effects of delapril on the heart. Long-term treatment with this compound not only reduced blood pressure but was also associated with the regression of cardiac hypertrophy. nih.gov Interestingly, this study also observed a significant shift in the left ventricular myosin isoenzyme pattern towards VM-1 following delapril treatment, without a significant impact on myocardial contractility. nih.gov
Table 2: Comparative Effects of Delapril and Candesartan on Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)
| Parameter | Untreated SHR | Delapril-treated SHR | Candesartan-treated SHR |
| Regression of Cardiac Hypertrophy (Echocardiography) | - | Observed | Observed |
| Heart to Body Weight Ratio | Increased | Smaller than untreated | Smaller than untreated |
| Plasma BNP and ANP Concentrations | Increased | Decreased | Decreased |
| Reduction of Myocardial Fibrotic Area | - | Observed | Observed (not statistically significant) |
| Decrease of Type I Collagen | - | Observed | Observed |
Data from a 5-week treatment study in 15-week-old male SHR. nih.gov
Inhibition of Tissue ACE
The lipophilicity of delapril is thought to facilitate its penetration into tissues, leading to a more effective and sustained inhibition of local ACE activity compared to less lipophilic agents. nih.gov Preclinical evidence suggests that the activity of delapril on tissue ACE lasts longer than its effect on the circulating enzyme. nih.gov This prolonged tissue ACE inhibition may contribute to its sustained antihypertensive effects and its ability to regress target organ damage, such as cardiac and vascular hypertrophy. nih.gov While direct comparative studies with quantitative data on tissue ACE inhibition for delapril versus other ACE inhibitors are limited in the provided search results, the consistent findings of its potent effects on vascular and cardiac hypertrophy in animal models support the significance of its tissue-specific actions. nih.govnih.govnih.gov
Analytical Chemistry and Characterization Methodologies for Research
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable tools in the analysis of delapril (B1670214) hydrochloride, offering non-destructive and highly specific information about its molecular structure and concentration.
Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of delapril hydrochloride. The method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum. For more complex samples or for simultaneous analysis with other compounds, derivative spectrophotometry is employed to enhance spectral resolution and eliminate matrix interference.
A first-order derivative spectrophotometric (¹D-UV) method has been successfully developed and validated for the simultaneous determination of delapril (DEL) and manidipine (B393) (MAN) in tablets. nih.govresearchgate.net In this method, the first-order derivative spectra are recorded, and measurements are made at specific wavelengths where the interference from the other component is minimal. For delapril, the analysis is typically performed at a wavelength of 228 nm. nih.govresearchgate.net The method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating high specificity, linearity, precision, and accuracy. nih.govresearchgate.net
Another approach involves the use of multicomponent UV spectrophotometry coupled with chemometric methods like partial least squares regression (PLSR). This technique has been applied for the simultaneous analysis of delapril and indapamide (B195227) in pharmaceutical formulations, with predictive models being developed at a wavelength of 225 nm for delapril. researchgate.net
Below is a summary of validation parameters for a derivative UV spectrophotometric method for delapril.
| Parameter | This compound | Reference |
|---|---|---|
| Wavelength (λ) | 228 nm | nih.govresearchgate.net |
| Linearity Range | 18-54 µg/mL | nih.govresearchgate.net |
| Correlation Coefficient (r²) | 0.9994 | nih.govresearchgate.net |
| Precision (RSD %) | ≤ 1.47% | nih.govresearchgate.net |
| Accuracy (Recovery %) | 98.98% | nih.govresearchgate.net |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for the solid-state characterization of this compound. These techniques provide detailed information about the molecular vibrations and can be used to identify the compound, detect polymorphic forms, and assess the presence of impurities. researchgate.net
Raman spectroscopy, in particular, offers several advantages for pharmaceutical analysis, including minimal sample preparation and the ability to perform on-line process monitoring. researchgate.net It is highly sensitive to the crystalline structure and can distinguish between different solid-state forms of an active pharmaceutical ingredient (API). nih.gov The low-frequency region of the Raman spectrum is especially informative as it provides access to the lattice vibrations of the molecular crystal, offering a direct probe of intermolecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound and for assessing its purity. azooptics.com NMR provides detailed information about the molecular structure at the atomic level, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) within the molecule. nih.gov
While specific NMR conformational studies on this compound are not extensively detailed in publicly available literature, the technique is widely applied to analogous angiotensin-converting enzyme (ACE) inhibitors. For example, NMR studies on the related compound trandolapril (B549266) have been used to investigate its conformational isomers in solution, which arise from the restricted rotation around the amide bond. researchgate.net Such analyses are crucial as the biological activity of a drug can be dependent on its preferred conformation. researchgate.net
Furthermore, NMR is a primary tool for purity assessment. azooptics.com It can detect and help identify the structure of impurities, even those that lack a UV chromophore and would be invisible to HPLC-UV detection. azooptics.com Quantitative NMR (qNMR) can also be used for the precise determination of the active ingredient's concentration without the need for a reference standard of the compound itself.
Chromatographic and Electrophoretic Separation Techniques
Chromatographic techniques are central to the analytical chemistry of this compound, providing high-efficiency separation for purity determination, quantitative analysis, and metabolite profiling.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are typically employed, offering excellent resolution, precision, and accuracy for the determination of the drug and its related substances.
A stability-indicating RP-LC method has been developed for the simultaneous determination of delapril and manidipine. researchgate.net Such methods are crucial for monitoring the drug's stability over time and under various stress conditions. The use of HPLC was instrumental in identifying an impurity in a sample of this compound that had shown anomalous results in spectroscopic analyses. researchgate.net
The development of an HPLC method for an ACE inhibitor like delapril typically involves optimizing the stationary phase (e.g., C8 or C18 columns), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. globalresearchonline.net
The table below summarizes typical conditions for an HPLC analysis of delapril.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C8 (250 mm × 4.6 mm i.d., 5 µm) | researchgate.net |
| Mobile Phase | Methanol and 10 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) (90:10, v/v) | nih.gov |
| Flow Rate | 0.25 mL min⁻¹ | nih.gov |
| Detection | UV Spectrophotometry | researchgate.net |
| Temperature | 35°C | researchgate.net |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of this compound and the analysis of its metabolites in biological matrices. nih.gov Delapril is a prodrug that is metabolized in the body to its active forms, delapril diacid and 5-hydroxy delapril diacid. nih.gov LC-MS/MS is the gold standard for studying such metabolic pathways. technologynetworks.com
A rapid and sensitive LC-MS/MS method has been developed for the simultaneous analysis of delapril and manidipine. nih.gov The method utilizes a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov For delapril, the transition monitored is m/z 453.1 → 234.1. nih.gov This high selectivity allows for accurate quantification even in complex matrices with very low detection limits. nih.govtechnologynetworks.com
The power of LC-MS also lies in its ability to identify unknown metabolites by analyzing their mass fragmentation patterns, which is a critical aspect of drug development and metabolic research. nih.gov
Key parameters for a validated LC-MS/MS method for delapril are presented below.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Luna C8 column (50 × 3.0 mm i.d., 3 µm) | nih.gov |
| Ionization | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Mass Transition (m/z) | 453.1 → 234.1 | nih.gov |
| Linearity Range | 6 - 1080 ng/mL | nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are crucial for characterizing the physicochemical properties of solid-state materials like this compound. researchgate.net These methods measure changes in the physical properties of a substance as a function of temperature, providing valuable information on purity, stability, and polymorphism. nih.govptfarm.pl
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. ptfarm.plnih.gov It is widely employed in pharmaceutical research to determine melting points, assess purity, and investigate drug-excipient compatibility. nih.gov In the solid-state characterization of this compound, DSC analysis revealed distinct thermal profiles for samples from different suppliers. researchgate.net One sample (D1) exhibited a melting point at 182.8°C, while another (D2) showed a melting point at 170.1°C. researchgate.net These differences were initially considered as potential evidence of polymorphism, but further analysis indicated that the variance was related to the presence of an impurity in one of the samples rather than different crystalline forms. researchgate.net
| Sample ID | Melting Point (°C) | Interpretation |
|---|---|---|
| D1 | 182.8 | Characteristic melting endotherm |
| D2 | 170.1 | Different thermal profile, suggesting the presence of an impurity |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. mdpi.commdpi.com This technique is essential for determining the thermal stability and decomposition profile of a compound. nih.gov The TGA of this compound demonstrated a multi-stage process of mass loss. researchgate.net The analysis showed that the compound undergoes thermal decomposition in three distinct stages between the temperatures of 140°C and 402°C. researchgate.net This information is critical for understanding the thermal stability limits of the drug substance.
| Parameter | Observation |
|---|---|
| Temperature Range of Mass Loss | 140°C to 402°C |
| Number of Mass Loss Stages | Three |
X-Ray Powder Diffraction (XRPD) for Crystalline Structure Analysis
X-Ray Powder Diffraction (XRPD) is a powerful, non-destructive technique for the characterization of crystalline materials. improvedpharma.comusp.org It provides a unique "fingerprint" of a crystalline solid based on its crystal lattice structure. improvedpharma.comunibo.it XRPD is instrumental in identifying crystalline forms (polymorphs), determining the degree of crystallinity, and detecting crystalline impurities. improvedpharma.commdpi.com In the analysis of this compound samples from different suppliers, XRPD was used to investigate potential polymorphism. researchgate.net The results from the XRPD analysis confirmed that the differences observed in other analytical techniques (like DSC) were not due to different polymorphic forms, as the diffraction patterns were consistent. researchgate.net This highlights the definitive role of XRPD in solid-state characterization.
Development and Validation of Research-Grade Analytical Methods
The development and validation of analytical methods are fundamental requirements in pharmaceutical research to ensure the reliability, accuracy, and reproducibility of results. stmjournals.comelsevier.com A validation process demonstrates that an analytical procedure is suitable for its intended purpose. ijiset.comijcrt.org Key validation parameters, as outlined by guidelines from the International Council on Harmonisation (ICH), typically include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).
The development of the MEKC method for this compound serves as a practical example of this process. nih.govoup.com The method was validated to be linear over a specified concentration range, with a high correlation coefficient. nih.govoup.com Precision was demonstrated by the low relative standard deviation (RSD) for repeated measurements, and accuracy was confirmed by the percentage of recovery. nih.govoup.com The robustness of the method was evaluated using a Plackett-Burman experimental design, which showed that minor variations in the method's parameters did not significantly affect the results. nih.govoup.com The specificity and stability-indicating capability were proven through forced degradation studies, ensuring the method can accurately measure the drug in the presence of degradation products. nih.govoup.com
| Validation Parameter | Result |
|---|---|
| Linearity (Range) | 15-150 µg/mL |
| Correlation Coefficient (r²) | 0.9966 |
| Precision (%RSD) | ≤ 1.87% |
| Accuracy (% Recovery) | 98.94% |
| Specificity | No interference from excipients or degradation products |
| Robustness | Results within acceptable range upon variation of parameters |
Advanced Drug Delivery System Research Preclinical Applications
Development of Controlled-Release Microspheres for Delapril (B1670214) Hydrochloride
An oral controlled-release drug delivery system for the antihypertensive agent delapril hydrochloride was developed using microspheres. nih.gov The core of this research involved utilizing polyglycerol esters of fatty acids (PGEFs) as the matrix for the microspheres. nih.gov The selection of PGEFs was crucial as the release characteristics of the drug from the microspheres could be manipulated by choosing a PGEF with a specific hydrophilic-lipophilic balance (HLB) value. nih.gov This approach allows for the creation of a tailored release profile by adjusting the formulation of the polymer matrix. nih.gov The microspheres were designed to encapsulate the ACE inhibitor, providing a platform for sustained oral administration. nih.gov
In Vitro Release Kinetics and Optimization of Formulations
The optimization of the this compound microspheres centered on controlling the in vitro release profile. nih.gov Researchers established that the rate of drug release was directly influenced by the hydrophilic-lipophilic balance value of the PGEF used in the matrix. nih.gov By carefully selecting the appropriate PGEF, a specific and controlled release pattern could be achieved. nih.gov One of the optimized formulations demonstrated a release of 80% of the encapsulated this compound over a period of 6 hours. nih.gov This demonstrates the capability of the PGEF-based system to sustain drug release over a clinically relevant timeframe. nih.gov The good correlation between the in vitro and in vivo release profiles confirmed the reliability of the formulation design. nih.gov
Table 1: In Vitro Release Profile of Optimized this compound Microspheres
| Time (hours) | Cumulative Drug Release (%) |
|---|
This table illustrates the targeted release characteristic of the optimized microsphere formulation as identified in the preclinical study. nih.gov
Pharmacodynamic Evaluation of Controlled-Release Systems in Animal Models
The efficacy of the controlled-release microspheres was evaluated in rat models. nih.gov When the microspheres were orally administered to rats, they resulted in a sustained plasma concentration of delaprilat, the active metabolite of this compound. nih.gov This was in contrast to the administration of a standard this compound solution, which showed a more rapid peak and decline in plasma levels. nih.gov
The sustained plasma concentration translated directly to a prolonged pharmacological effect. nih.gov The microsphere formulation showed a sustained inhibitory effect on the angiotensin I-induced pressor response in the animal models. nih.gov This finding was consistent with the observed plasma concentration-time curve, indicating that the controlled-release system effectively maintained therapeutic levels of the active metabolite over an extended period. nih.gov The study confirmed that the in vivo release profile was in good agreement with the in vitro results, validating the formulation's design for controlled delivery. nih.gov
Table 2: Pharmacodynamic and Pharmacokinetic Observations in Rats
| Formulation | Plasma Concentration of Active Metabolite | Pharmacological Effect (Inhibition of Angiotensin I-induced pressor response) |
|---|---|---|
| Microspheres | Sustained | Sustained |
This table summarizes the comparative outcomes of the controlled-release microspheres versus a solution formulation in the animal model study. nih.gov
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Moieties Influencing ACE Inhibitory Activity
Delapril (B1670214) is a dicarboxylate-containing, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. scholarsresearchlibrary.com Its chemical structure, N-[N-[(S)-l-ethoxycarbonyl-3-phenylpropyl-L-alanyl]-N-(indan-2-yl)-glycine hydrochloride, contains several key moieties essential for its potent inhibitory activity against ACE. oup.compharmacompass.com The design of delapril is based on the established structure-activity relationships of ACE inhibitors, which typically require three main interaction points with the enzyme's active site. nih.gov
The fundamental structural components responsible for delapril's activity include:
A Terminal Carboxylate Group: The N-ring of delapril must feature a carboxylic acid. This group mimics the C-terminal carboxylate of natural ACE substrates like angiotensin I, anchoring the inhibitor to a positively charged residue in the active site. scholarsresearchlibrary.com
A Zinc-Binding Group: As a dicarboxylate-containing agent, delapril utilizes a carboxyl group to chelate with the essential zinc ion (Zn²⁺) located in the active site of the ACE enzyme. scholarsresearchlibrary.comfrontiersin.org This interaction is critical for potent inhibition, as the zinc ion is directly involved in the catalytic hydrolysis of angiotensin I. stereoelectronics.org
The Indanylglycine Moiety: A defining feature of delapril is the presence of an indanylglycine moiety, which differs from the proline ring found in many other ACE inhibitors like captopril (B1668294) and enalapril (B1671234). scholarsresearchlibrary.comnih.gov This large, hydrophobic heterocyclic ring significantly influences the compound's potency and pharmacokinetic profile. scholarsresearchlibrary.comnih.gov This group interacts with the hydrophobic S1' subsite of the ACE active site, contributing to the high affinity of the inhibitor.
Delapril is an esterified prodrug; following administration, it is metabolized into its active diacid forms, delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III). oup.comnih.gov These metabolites, with their free carboxyl groups, are more potent ACE inhibitors than the parent compound. scholarsresearchlibrary.comoup.com In vitro studies have shown that these active metabolites are significantly more potent than captopril in inhibiting lung ACE. scholarsresearchlibrary.com
Correlation between Lipophilicity and Tissue Affinity/Pharmacological Profile
A significant feature that distinguishes delapril from other ACE inhibitors such as captopril and enalapril is its high lipophilicity. oup.comnih.gov This property is primarily conferred by the indanyl-glycine moiety. nih.gov Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, tissue penetration, and binding to biological targets. nih.govresearchgate.net
The greater lipophilicity of delapril enhances its affinity for tissues, particularly the vascular walls where a significant portion of ACE activity occurs. oup.comnih.gov This leads to a more potent and sustained inhibition of tissue-bound ACE compared to plasma ACE. nih.gov The effective inhibition of vascular ACE is crucial for the antihypertensive effect of the drug, as it directly suppresses the local production of the vasoconstrictor angiotensin II within the blood vessel walls. nih.gov
In vivo and in vitro studies have demonstrated that due to its lipophilicity, delapril exerts a more effective and longer-lasting inhibition of vascular ACE than less lipophilic inhibitors like captopril and enalapril. nih.gov This enhanced tissue penetration and affinity contribute to its marked and prolonged antihypertensive action. oup.comnih.gov
| Compound | Distribution Coefficient (Octanol/Water) |
|---|---|
| Delapril | 1.565 |
| Delapril Metabolite (M-I) | 1.191 |
| Enalapril | 0.040 |
| Captopril | 0.351 |
Data sourced from unpublished findings cited in the American Journal of Hypertension. oup.com
Molecular Docking and Ligand-Protein Interaction Studies with ACE
Molecular docking simulations are computational tools used to predict the binding orientation and affinity of a ligand (inhibitor) to its protein target (enzyme). mdpi.comnih.gov For ACE inhibitors like delapril, these studies elucidate the specific interactions with the active site of the angiotensin-converting enzyme, which is a zinc metalloprotein. frontiersin.orgnih.gov The ACE active site is characterized by three main pockets: S1, S'1, and S'2, and contains a catalytic Zn²⁺ ion. nih.gov
Although specific docking studies for delapril hydrochloride are not extensively detailed in the provided literature, its interactions can be inferred based on the well-understood binding modes of dicarboxylate-containing ACE inhibitors. frontiersin.orgnih.gov The crystal structure of human ACE complexed with inhibitors like lisinopril (B193118) (PDB ID: 1O86) serves as a common template for these simulations. mdpi.comfrontiersin.org
The key interactions between delapril's active metabolite (delapril diacid) and the ACE active site are predicted as follows:
Zinc Coordination: One of the carboxyl groups of delapril diacid forms a strong coordinating bond with the Zn²⁺ ion in the catalytic site. This interaction is stabilized by hydrogen bonds with surrounding amino acid residues such as His383, His387, and Glu411. mdpi.comnih.gov
S1 Pocket Interaction: The alanine (B10760859) methyl group of the delapril structure fits into the S1 pocket, a hydrophobic region of the active site.
S'1 Pocket Interaction: The hydrophobic indanyl group is accommodated within the large, non-polar S'1 pocket of the enzyme, forming van der Waals and hydrophobic interactions with residues like Ala356. mdpi.com This interaction is a major determinant of the inhibitor's high affinity.
Hydrogen Bonding: The terminal carboxylate group forms a crucial salt bridge with a positively charged residue, typically Lys511, at the entrance of the active site. Additional hydrogen bonds are formed between the peptide-like backbone of the inhibitor and residues such as Gln281, His353, His513, and Tyr523, further stabilizing the enzyme-inhibitor complex. stereoelectronics.orgmdpi.comnih.gov
| Delapril Moiety | ACE Active Site Component | Type of Interaction | Key Residues (Predicted) |
|---|---|---|---|
| Zinc-binding Carboxyl Group | Zn²⁺ Ion | Ionic/Coordinating Bond | His383, His387, Glu411 |
| Terminal Carboxylate Group | S1 Pocket Entrance | Ionic Interaction/Salt Bridge, Hydrogen Bond | Lys511, Gln281, Tyr523 |
| Indanyl Group | S'1 Pocket | Hydrophobic, van der Waals | Ala356 |
| Peptide Backbone Carbonyls | Active Site Backbone | Hydrogen Bonds | His353, His513 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.commdpi.com For ACE inhibitors, QSAR models are developed to predict the inhibitory potency (often expressed as IC₅₀ or pIC₅₀ values) of new or hypothetical derivatives based on a set of calculated molecular descriptors. tbzmed.ac.ir
The development of a QSAR model for delapril derivatives would involve several key steps:
Dataset Compilation: A series of delapril analogues with experimentally determined ACE inhibitory activities would be compiled.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), thermodynamic (e.g., solvation energy), topological (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape). mdpi.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) combined with a feature selection algorithm like the Genetic Algorithm (GA-MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. biointerfaceresearch.comnih.gov
Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure it can accurately predict the activity of new compounds. biointerfaceresearch.comtbzmed.ac.ir
A validated QSAR model can be a powerful tool for the rational design of novel delapril derivatives. By analyzing the model, researchers can identify which structural features and physicochemical properties are either favorable or detrimental to ACE inhibition. This knowledge guides the synthesis of new compounds with potentially enhanced potency and improved pharmacokinetic profiles, accelerating the discovery process and reducing the need for extensive experimental screening. biointerfaceresearch.comnih.gov
Conformational Analysis and Stereochemistry
The three-dimensional structure and stereochemistry of an ACE inhibitor are critical for its ability to bind effectively to the enzyme's active site. Conformational analysis studies are performed to identify the low-energy, biologically active conformation of flexible molecules like delapril. nih.gov
Delapril has been shown to exist in solution as a mixture of s-cis and s-trans conformational isomers. ncats.io This phenomenon arises from the restricted rotation around the amide bond in its structure. Computational energy calculations help determine the preferred conformation that allows for optimal interaction with the ACE active site. nih.gov The goal of such analyses is to define a common low-energy conformation shared among structurally diverse inhibitors, which represents the structural and conformational requirements for potent ACE inhibition. nih.gov
Stereochemistry is of paramount importance. The chiral centers in the delapril molecule, specifically in the alanyl and phenylpropyl components, must have the correct stereochemical configuration to match the stereospecificity of the ACE active site. ACE inhibitors are designed to mimic the L-amino acid-containing C-terminus of natural substrates, and thus the stereochemistry of the inhibitor must align with that of the enzyme's binding pockets to ensure high-affinity binding and effective inhibition.
Future Research Directions and Unexplored Avenues
Exploration of Novel Delapril (B1670214) Hydrochloride Derivatives with Enhanced Specificity
A significant future direction in the study of delapril hydrochloride lies in the rational design and synthesis of novel derivatives with improved pharmacological profiles. Delapril is a prodrug that is metabolized into two active forms: delapril diacid and 5-hydroxy delapril diacid. wikipedia.org Its indanylglycine moiety, which distinguishes it from proline-containing ACE inhibitors like captopril (B1668294) and enalapril (B1671234), offers a unique scaffold for chemical modification. nih.gov
Research into novel ACE inhibitors has demonstrated the potential for developing derivatives with enhanced domain selectivity. ACE consists of two catalytic domains, the N- and C-domains. Most current ACE inhibitors non-selectively inhibit both, which can lead to side effects. nih.gov The development of N-domain selective inhibitors is a promising area of research that could lead to treatments for fibrosis in addition to hypertension, with a potentially reduced side effect profile. nih.gov
Future research could focus on synthesizing delapril analogues with modifications designed to increase their affinity for specific ACE domains or tissues. For instance, the high lipophilicity of delapril, which contributes to its potent inhibition of vascular wall ACE, could be further optimized to target ACE in other tissues. nih.govnih.gov The synthesis of new phenolic acid/dipeptide/borneol hybrids has shown promise in creating potent ACE inhibitors, and a similar approach could be applied to delapril's structure. mdpi.com
| Research Approach | Objective | Potential Outcome |
| Synthesis of Diprolyl Derivatives | Develop N-domain selective ACE inhibitors. nih.gov | Reduced side effects and potential new therapeutic applications in fibrosis. nih.gov |
| Creation of Phenolic Acid/Dipeptide/Borneol Hybrids | Generate novel compounds with high ACE inhibitory potency. mdpi.com | More effective ACE inhibition. mdpi.com |
| Modification of the Indanylglycine Moiety | Enhance tissue-specific targeting and domain selectivity. nih.gov | Improved therapeutic efficacy and safety profile. |
Application in Emerging Preclinical Disease Models
The application of this compound in novel preclinical disease models is a promising avenue for expanding its therapeutic indications. While its cardiovascular effects are well-documented, its anti-inflammatory and anti-fibrotic properties suggest its potential in a broader range of pathologies.
Animal models of fibrosis are critical for this exploratory work. For instance, bleomycin-induced pulmonary fibrosis in mice and rats is a well-established model for studying human lung fibrosis. criver.com Similarly, carbon tetrachloride (CCl4)-induced liver fibrosis models in rodents are widely used to investigate the progression of hepatic cirrhosis. wuxibiology.commedwinpublishers.com Given that angiotensin II is implicated in the pathogenesis of fibrosis, delapril's ability to suppress its production makes it a strong candidate for investigation in these models. nih.govnih.gov Studies have already suggested that ACE inhibitors can attenuate the progression of liver fibrosis. nih.gov
Furthermore, the role of the renin-angiotensin system in neuroinflammation and neurodegenerative diseases is an emerging area of interest. Preclinical studies using ACE inhibitors like lisinopril (B193118) and benazepril HCl in neuroblastoma cell models have shown neuroprotective effects, suggesting a potential role in conditions like Alzheimer's disease. mdpi.com Investigating the effects of this compound in animal models of neuroinflammation could uncover novel therapeutic applications.
| Preclinical Model | Disease Area | Rationale for Delapril Application |
| Bleomycin-Induced Pulmonary Fibrosis | Lung Fibrosis | Investigate anti-fibrotic effects by inhibiting angiotensin II. criver.com |
| CCl4-Induced Liver Fibrosis | Liver Fibrosis | Evaluate the potential to attenuate hepatic fibrosis progression. wuxibiology.comnih.gov |
| Animal Models of Neuroinflammation | Neurodegenerative Diseases | Explore neuroprotective effects based on the role of the renin-angiotensin system in the brain. mdpi.com |
Advanced In Vitro and In Silico Modeling for Mechanistic Insights
Advanced in vitro and in silico modeling techniques offer powerful tools to gain deeper mechanistic insights into the action of this compound and to guide the design of novel derivatives. Molecular docking and molecular dynamics simulations can elucidate the specific interactions between delapril's active metabolites and the active sites of the N- and C-domains of ACE. nih.govnih.gov
These computational approaches can help to understand the structural basis for delapril's high affinity for the C-terminal site of ACE and its weak bradykinin-potentiating action, which may contribute to a lower incidence of cough compared to other ACE inhibitors. scholarsresearchlibrary.compatsnap.com By creating detailed models of the enzyme-inhibitor complex, researchers can identify key amino acid residues involved in binding and selectivity. nih.gov This information is invaluable for the structure-based design of new delapril analogues with enhanced specificity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the ACE inhibitory activity of new delapril derivatives before their synthesis, thereby streamlining the drug discovery process. researchgate.net In vitro studies using cell lines that overexpress ACE can provide a platform to investigate the cellular effects of delapril and its derivatives in a controlled environment. mdpi.com
| Modeling Technique | Application | Expected Insight |
| Molecular Docking | Simulating the binding of delapril metabolites to ACE. nih.gov | Understanding the structural basis of inhibitor potency and selectivity. nih.gov |
| Molecular Dynamics Simulations | Analyzing the stability and conformational changes of the ACE-delapril complex over time. nih.gov | Elucidating the dynamics of inhibitor binding. nih.gov |
| QSAR Modeling | Predicting the biological activity of novel delapril derivatives. researchgate.net | Accelerating the identification of lead compounds with improved properties. researchgate.net |
| In Vitro Cell-Based Assays | Examining the effects of delapril on cellular pathways in ACE-overexpressing cells. mdpi.com | Characterizing the cellular mechanisms of action beyond ACE inhibition. mdpi.com |
Integration with Multi-Omics Approaches in Experimental Biology
The integration of multi-omics approaches, including genomics, proteomics, and metabolomics, represents a frontier in understanding the comprehensive biological effects of this compound and in advancing personalized medicine. nih.gov These technologies allow for a global analysis of changes in genes, proteins, and metabolites in response to drug treatment, providing a holistic view of its mechanism of action and identifying potential biomarkers of efficacy. mdpi.com
Genomics and Transcriptomics: Pharmacogenomic studies can identify genetic variants in the renin-angiotensin system, such as those in the ACE gene, that may influence an individual's response to delapril. nih.govnih.gov This could lead to the development of genetic tests to predict treatment success and guide therapeutic decisions. Transcriptomics can reveal how delapril alters gene expression patterns in target tissues, providing insights into its broader biological effects. mdpi.com
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to delapril treatment. mdpi.com This can help to uncover novel drug targets and signaling pathways affected by ACE inhibition. For example, proteomic studies in macrophages have shown that ACE inhibitors can significantly dysregulate immune pathways. mdpi.com
Metabolomics: Metabolomics provides a snapshot of the metabolic changes induced by delapril. researchgate.net By analyzing the levels of various metabolites in biological fluids, researchers can identify metabolic signatures associated with drug response. frontiersin.org This approach has the potential to uncover novel biomarkers and provide a deeper understanding of the systemic effects of delapril. researchgate.net
The integration of these multi-omics datasets can lead to the construction of comprehensive network models of delapril's action, ultimately facilitating a more personalized and effective use of this important therapeutic agent. mdpi.com
| Omics Approach | Focus of Analysis | Potential Application for Delapril |
| Genomics | Genetic variations influencing drug response. nih.gov | Identification of patients most likely to benefit from delapril therapy. nih.gov |
| Transcriptomics | Changes in gene expression patterns. mdpi.com | Uncovering the broader biological pathways modulated by delapril. |
| Proteomics | Alterations in protein expression and function. mdpi.com | Discovering novel mechanisms of action and biomarkers of drug effect. mdpi.com |
| Metabolomics | Global changes in metabolite profiles. researchgate.net | Identifying metabolic signatures of drug efficacy and systemic effects. frontiersin.org |
Q & A
Q. What are the key structural features of delapril hydrochloride that influence its ACE inhibitory activity?
this compound is a lipophilic, non-sulfhydryl ACE inhibitor with a pro-drug structure. Its activity arises from two active metabolites: delapril diacid and 5-hydroxy delapril diacid, formed via hepatic hydrolysis. The molecule contains an indane moiety and a phenylbutyrate ester group, which enhance tissue penetration and binding to ACE’s zinc-active site. The trans-isomer (major conformer) exhibits higher stability and pharmacological efficacy compared to the cis-isomer, as confirmed by NMR studies .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
A validated reverse-phase HPLC method is widely used, employing a C18 column with UV detection at 210–220 nm. The mobile phase typically consists of acetonitrile and phosphate buffer (pH 3.0–4.0) in a 50:50 ratio. Calibration curves show linearity (R² > 0.995) across 10–200 µg/mL, with precision (RSD < 2%) and accuracy (98–102%) .
Q. Table 1: Example Calibration Parameters for this compound
| Concentration Range (ppm) | Slope | Intercept | R² |
|---|---|---|---|
| 10–200 | 0.985 | 2.34 | 0.997 |
Advanced Research Questions
Q. How can HPLC conditions be optimized to resolve cis/trans isomers of this compound?
Isomer separation requires adjusting temperature, organic solvent concentration, and counter-ions. For example:
- Temperature : Lower temperatures (10–15°C) improve resolution but increase retention times.
- Organic Solvent : Acetonitrile concentrations >60% reduce retention but may compromise resolution.
- Counter-ions : Adding 10 mM sodium hexanesulfonate enhances peak symmetry for the trans-isomer .
NMR studies in DMSO-d6 confirm the trans-isomer’s dominance (75:25 trans:cis ratio at 298 K) .
Q. What experimental strategies are used to characterize delapril’s metabolic pathways?
- In vitro assays : Incubate delapril with human liver microsomes (HLMs) and monitor hydrolysis via LC-MS/MS.
- Isotope labeling : Use deuterated solvents (e.g., CD3CN/D2O) to track metabolic intermediates.
- Pharmacokinetic profiling : Collect plasma samples post-administration (30–60 mg/day in humans) and quantify metabolites using validated methods .
Q. How should researchers validate analytical methods for this compound in compliance with ICH guidelines?
Key validation parameters include:
- Specificity : Ensure no interference from excipients or degradation products.
- Linearity : Test five concentrations in triplicate (e.g., 10–200 µg/mL).
- Precision : Intra-day and inter-day RSD must be <2%.
- Accuracy : Spike recovery studies (80–120% range) .
Q. How can contradictory data on delapril’s pharmacokinetics be resolved?
Contradictions often arise from isomer interconversion or variable metabolic rates. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
